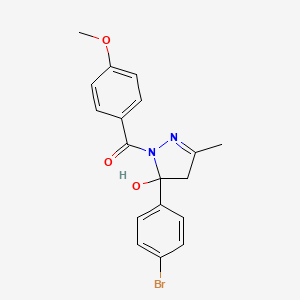![molecular formula C11H11N3O2 B5090525 [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5090525.png)
[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid, also known as MTA, is a chemical compound that has gained attention in scientific research due to its potential use in various applications.
科学的研究の応用
[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been found to have various scientific research applications. It has been studied for its potential use in cancer treatment as it has been found to inhibit the growth of cancer cells. [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has also been studied for its use in the treatment of inflammation and autoimmune diseases. Additionally, it has been found to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid works by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression by removing acetyl groups from histones. By inhibiting HDACs, [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid can affect the expression of certain genes, leading to its potential use in the treatment of various diseases.
Biochemical and Physiological Effects
[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has also been found to reduce inflammation and modulate the immune system. Additionally, it has been found to have neuroprotective effects.
実験室実験の利点と制限
[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Additionally, it has been found to have low toxicity in animal studies. However, [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, more research is needed to fully understand the potential side effects of [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid.
将来の方向性
There are several future directions for research on [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid. One potential direction is to further investigate its potential use in cancer treatment. Additionally, more research is needed to understand the mechanisms underlying its effects on inflammation and the immune system. Further studies are also needed to determine its potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the potential side effects of [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid and its safety profile.
Conclusion
In conclusion, [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid is a chemical compound that has gained attention in scientific research due to its potential use in various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid in various applications.
合成法
[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid can be synthesized through a copper-catalyzed azide-alkyne cycloaddition reaction. This method involves the reaction of 3-methylphenyl acetylene with sodium azide in the presence of copper (I) bromide to produce 1-(3-methylphenyl)-1H-1,2,3-triazole. This is then converted to [1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid through a reaction with chloroacetic acid.
特性
IUPAC Name |
2-[3-(3-methylphenyl)triazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-3-2-4-9(5-8)14-10(6-11(15)16)7-12-13-14/h2-5,7H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTUBWIXJTYGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CN=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5090446.png)
![N-(2,2,6,6-tetramethyl-4-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5090451.png)
![(2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5090454.png)
![ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5090466.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B5090474.png)
![2-butyl-5-{[4-(4-methylphenoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5090481.png)

![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone](/img/structure/B5090493.png)
![N-(4-ethylphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5090498.png)
![1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene](/img/structure/B5090504.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5090509.png)
![1-ethyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5090515.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine](/img/structure/B5090537.png)